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Compound Name:
7-Hydroxyquinoline-3-carboxylic

acid

Cat. No.: B1436762 Get Quote

Introduction
7-Hydroxyquinoline-3-carboxylic acid is a versatile heterocyclic compound built upon a

quinoline scaffold. Its structure is distinguished by a hydroxyl group at the 7-position and a

carboxylic acid at the 3-position. This unique arrangement of functional groups imparts

significant potential for diverse applications in research and drug development. The hydroxyl

group, in conjunction with the quinoline nitrogen, creates a potential metal-chelating site, while

also contributing to the molecule's intrinsic fluorescence. The carboxylic acid moiety serves as

a handle for further chemical modification and influences the compound's solubility and

pharmacokinetic properties.

This guide provides an in-depth exploration of the experimental applications of 7-
hydroxyquinoline-3-carboxylic acid, offering detailed, field-proven protocols for its use as a

metal chelator, a fluorescent probe, and a potential antiproliferative agent. The methodologies

are designed to be self-validating, with explanations grounded in established scientific

principles to empower researchers to effectively utilize this compound in their work.

Physicochemical Properties and Safe Handling
Before initiating any experimental work, it is crucial to understand the fundamental properties of

7-hydroxyquinoline-3-carboxylic acid and the necessary safety precautions.
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Property Value Reference

CAS Number 659730-27-5 [1][2]

Molecular Formula C₁₀H₇NO₃ [1]

Molecular Weight 189.17 g/mol [1][2]

Appearance Typically a solid powder [3]

Storage
Store in a dry, well-ventilated

place, protected from light.
[4][5]

Safety and Handling
While a specific safety data sheet (SDS) for 7-hydroxyquinoline-3-carboxylic acid is not

widely available, data from structurally similar hydroxyquinoline derivatives suggest appropriate

caution is necessary.

Potential Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.

[3][4][5][6]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat,

safety goggles meeting EN166 standards, and chemical-resistant gloves.[3][4]

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of

dust.[3][4] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[5]

Disposal: Dispose of the compound and any contaminated materials in accordance with

local, state, and federal regulations.[3][4]

Application I: Metal Chelation Analysis
The hydroxyquinoline scaffold is a renowned bidentate chelating agent, capable of forming

stable complexes with a variety of metal ions.[7][8] This activity is central to many of its

biological effects, including antimicrobial and anticancer properties, which can arise from the

disruption of essential metalloenzyme functions or the modulation of metal-induced oxidative

stress.[9][10] The following protocol details a spectrophotometric method to characterize the

metal-binding properties of 7-hydroxyquinoline-3-carboxylic acid.
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Protocol: Spectrophotometric Analysis of Metal
Chelation
This protocol uses UV-Visible spectrophotometry to detect the formation of a metal-ligand

complex, which often results in a shift in the maximum absorption wavelength (λmax) or a

change in absorbance.

Causality: The binding of a metal ion to the chelating functional groups of the molecule alters its

electronic structure, leading to a predictable change in its light absorption profile. This change

is the basis for the assay.

Materials:

7-Hydroxyquinoline-3-carboxylic acid

Aqueous buffer (e.g., 10 mM HEPES or MES, pH 7.4)

Metal salt solution (e.g., FeCl₃, CuCl₂, ZnCl₂ at 10 mM in deionized water)

UV-Visible Spectrophotometer and cuvettes

Step-by-Step Methodology:

Preparation of Stock Solutions:

Prepare a 1 mM stock solution of 7-hydroxyquinoline-3-carboxylic acid in a suitable

solvent (e.g., DMSO or ethanol). Rationale: A high-concentration stock allows for minimal

solvent effects in the final assay solution.

Prepare a 1 mM working solution of the metal salt in the chosen aqueous buffer.

Rationale: Performing the assay in a buffered solution prevents pH fluctuations that could

affect chelation.

Determination of λmax:

In a cuvette, prepare a solution of 7-hydroxyquinoline-3-carboxylic acid at a final

concentration of 50 µM in the aqueous buffer.
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Scan the absorbance from 250 nm to 500 nm to determine the λmax of the free ligand.

In a separate cuvette, prepare a solution containing 50 µM of the ligand and 100 µM of the

metal salt (a 1:2 ratio).

Scan the absorbance again to identify the λmax of the metal-ligand complex. A shift in

λmax indicates complex formation.

Chelation Assay (Titration):

Prepare a series of solutions in microcentrifuge tubes or a 96-well plate. Each solution

should contain a fixed concentration of the metal ion (e.g., 25 µM).

Add increasing concentrations of 7-hydroxyquinoline-3-carboxylic acid (e.g., from 0 to

100 µM).

Incubate the solutions at room temperature for 15-30 minutes to allow the chelation

reaction to reach equilibrium.

Measure the absorbance of each solution at the predetermined λmax of the complex.

Data Analysis: Plot the absorbance at the complex's λmax against the molar ratio of

[Ligand]/[Metal]. An increase in absorbance that plateaus indicates the saturation of the metal

ion and can be used to infer the binding stoichiometry. This data can also be used with

appropriate software to calculate the binding affinity (dissociation constant, Kd).

Workflow for Metal Chelation Assay
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Caption: Workflow for spectrophotometric metal chelation analysis.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 14 Tech Support

https://www.benchchem.com/product/b1436762?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1436762?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Application II: Fluorescence-Based Assays
Compounds with a hydroxyquinoline core often exhibit fluorescence, a property that can be

harnessed for developing sensitive molecular probes.[11][12] The fluorescence intensity and

emission wavelength can be sensitive to the local environment, including pH and, importantly,

the binding of metal ions. This phenomenon, known as chelation-enhanced fluorescence

(CHEF), can be exploited for metal sensing applications.

Protocol: Fluorescence Characterization and Metal
Sensing
This protocol first establishes the basic fluorescent properties of the compound and then uses

these properties to detect metal ions.

Causality: The binding of certain metal ions can rigidify the molecular structure, reducing non-

radiative decay pathways and leading to a significant enhancement of fluorescence quantum

yield.

Materials:

7-Hydroxyquinoline-3-carboxylic acid

Aqueous buffer (e.g., 10 mM HEPES or MES, pH 7.4)

Metal salt solutions (e.g., ZnCl₂, AlCl₃ at 10 mM)

Fluorometer and fluorescence-grade cuvettes or microplates

Step-by-Step Methodology:

Characterize Intrinsic Fluorescence:

Prepare a dilute solution (e.g., 1-10 µM) of 7-hydroxyquinoline-3-carboxylic acid in the

aqueous buffer.

Place the sample in the fluorometer. First, run an excitation scan by setting a fixed

emission wavelength (start with ~450 nm) and scanning the excitation wavelengths (e.g.,

300-420 nm) to find the excitation maximum.
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Next, run an emission scan by setting the excitation to the determined maximum and

scanning the emission wavelengths (e.g., 400-600 nm) to find the emission maximum.

Fluorescence-Based Metal Titration:

Prepare a series of solutions in fluorescence cuvettes or a black 96-well plate. Each

solution should contain a fixed concentration of 7-hydroxyquinoline-3-carboxylic acid
(e.g., 5 µM).

Add increasing concentrations of a metal ion known to induce CHEF (e.g., Zn²⁺ or Al³⁺),

ranging from 0 to several molar equivalents.

Incubate for 10-15 minutes at room temperature.

Measure the fluorescence intensity at the predetermined excitation and emission maxima.

Data Analysis: Plot the fluorescence intensity against the metal ion concentration. A sigmoidal

curve is often observed, which can be fitted to a binding isotherm to calculate the dissociation

constant (Kd). The fold-increase in fluorescence upon saturation provides a measure of the

probe's sensitivity.

Workflow for Fluorescence-Based Metal Sensing
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Caption: Workflow for fluorescence-based metal ion sensing.
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Application III: In Vitro Antiproliferative Activity
Derivatives of quinoline-3-carboxylic acid have demonstrated potential as antiproliferative

agents.[13] Some studies suggest that related compounds can inhibit cellular respiration,

providing a potential mechanism for their anticancer effects.[14][15] An MTT or similar cell

viability assay is a standard initial screen to evaluate the cytotoxic or cytostatic effects of a

compound on cancer cell lines.

Protocol: MTT Cell Viability Assay
This protocol measures the metabolic activity of cells, which serves as an indicator of cell

viability, proliferation, and cytotoxicity.

Causality: Viable, metabolically active cells contain mitochondrial reductase enzymes that can

convert the yellow tetrazolium salt MTT into a purple formazan product. The amount of

formazan produced is directly proportional to the number of living cells.

Materials:

Cancer cell line (e.g., MCF-7, K562)[13]

Complete cell culture medium (e.g., DMEM with 10% FBS)

7-Hydroxyquinoline-3-carboxylic acid

MTT solution (5 mg/mL in PBS)

DMSO

96-well cell culture plates

Multichannel pipette

Plate reader (570 nm absorbance)

Step-by-Step Methodology:

Cell Seeding:
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Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000

cells per well in 100 µL of complete medium.

Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach. Rationale: This

allows cells to recover from trypsinization and enter a logarithmic growth phase.

Compound Treatment:

Prepare a 2X serial dilution of 7-hydroxyquinoline-3-carboxylic acid in complete

medium. Concentrations could range from 0.1 µM to 100 µM.

Include "vehicle control" wells (medium with the same concentration of DMSO used for the

highest drug dose) and "untreated control" wells.

Carefully remove the old medium from the cells and add 100 µL of the drug-containing

medium to the appropriate wells.

Incubate for 48-72 hours. Rationale: This duration is typically sufficient to observe effects

on cell proliferation.

MTT Addition and Incubation:

Add 10 µL of MTT solution to each well.

Incubate for 3-4 hours at 37°C. Observe the formation of purple formazan crystals.

Formazan Solubilization and Measurement:

Carefully remove the medium containing MTT.

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

Read the absorbance at 570 nm using a plate reader.

Data Analysis:

Subtract the background absorbance (from wells with no cells).
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Calculate the percentage of cell viability for each concentration relative to the vehicle control:

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

Plot the % Viability against the logarithm of the compound concentration.

Use non-linear regression (e.g., a sigmoidal dose-response curve) to calculate the IC₅₀ value

(the concentration at which 50% of cell growth is inhibited).
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Caption: Potential mechanism for antiproliferative activity.
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Problem Potential Cause(s) Suggested Solution(s)

Compound precipitates in

aqueous buffer
Low aqueous solubility.

Prepare a higher concentration

stock in DMSO or ethanol;

ensure the final solvent

concentration is low (<0.5%)

and consistent across all

samples.

No change in

absorbance/fluorescence upon

metal addition

The specific metal does not

bind or does not cause a

spectral shift; incorrect pH.

Try a different panel of metal

ions (e.g., transition metals,

lanthanides); verify the pH of

the buffer, as chelation is often

pH-dependent.

High variability in cell viability

assay

Uneven cell seeding; edge

effects in the 96-well plate;

compound instability.

Ensure a single-cell

suspension before seeding;

avoid using the outer wells of

the plate; prepare fresh

dilutions of the compound for

each experiment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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